Chemical Structure and Physical Properties of 2,3-Bis(4-nitrophenyl)acrylic acid: A Technical Guide
Chemical Structure and Physical Properties of 2,3-Bis(4-nitrophenyl)acrylic acid: A Technical Guide
Executive Summary
2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid or p,p′ -dinitro- α -phenylcinnamic acid) is a highly conjugated, electron-deficient organic compound. Characterized by two strongly electron-withdrawing nitro (–NO₂) groups on adjacent phenyl rings across an alkene bridge, this molecule serves as a rigid scaffold in advanced organic synthesis, peptidomimetic drug design, and the development of nonlinear optical (NLO) materials.
This whitepaper provides an in-depth analysis of its chemical architecture, physical properties, and a self-validating synthetic protocol grounded in mechanistic causality.
Chemical Structure & Electronic Properties
Structural Architecture
The core structure of 2,3-bis(4-nitrophenyl)acrylic acid consists of an acrylic acid backbone substituted at the α (C2) and β (C3) positions with 4-nitrophenyl groups.
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Steric Hindrance and Planarity: Unlike simple cinnamic acids, the presence of two bulky aromatic rings on adjacent vinylic carbons forces the molecule out of strict planarity. To minimize steric clash, the aromatic rings twist out of the alkene plane.
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Isomerism: The compound exists primarily as the (E)-isomer (where the two phenyl rings are cis to each other, and the β -phenyl is trans to the carboxylic acid). This configuration is thermodynamically favored during synthesis because it minimizes the severe steric repulsion between the bulky carboxylate group and the β -aromatic ring [1].
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Electronic Effects: The dual –NO₂ groups exert a profound −I (inductive) and −M (mesomeric) effect, significantly lowering the electron density of the central alkene. This makes the double bond highly resistant to electrophilic addition but highly susceptible to nucleophilic attack (e.g., Michael addition).
Physical and Chemical Properties
The physical properties of 2,3-bis(4-nitrophenyl)acrylic acid are heavily influenced by its extended π -conjugation and the strong intermolecular hydrogen bonding of the carboxylic acid dimer [2, 3].
| Property | Value / Description |
| IUPAC Name | (E)-2,3-bis(4-nitrophenyl)prop-2-enoic acid |
| Molecular Formula | C₁₅H₁₀N₂O₆ |
| Molecular Weight | 314.25 g/mol |
| Appearance | Yellow to pale-brown crystalline powder |
| Melting Point | >260 °C (Decomposes) |
| Solubility | Insoluble in H₂O; Soluble in DMSO, DMF, hot Ethanol |
| UV-Vis Absorption ( λmax ) | ~310–330 nm (Bathochromic shift due to –NO₂ groups) |
| pKa (Predicted) | ~3.8 (More acidic than standard cinnamic acid due to −I effect) |
Synthesis & Mechanistic Pathways
The Modified Perkin Condensation
The most robust method for synthesizing α -phenylcinnamic acid derivatives is the Perkin Reaction or a modified Knoevenagel Condensation [1, 4]. The reaction utilizes 4-nitrobenzaldehyde and 4-nitrophenylacetic acid.
Causality in Reagent Selection: Standard Perkin reactions use sodium acetate as a base. However, for nitro-aromatics, triethylamine (TEA) is preferred. TEA is completely soluble in the acetic anhydride solvent, providing a homogeneous basic environment that accelerates the enolization of the highly acidic α -protons of 4-nitrophenylacetic acid.
Mechanistic Breakdown
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Activation: 4-Nitrophenylacetic acid reacts with acetic anhydride to form a mixed anhydride, increasing the acidity of the α -protons.
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Enolization: TEA deprotonates the α -carbon, generating a stabilized enolate. The –NO₂ group heavily stabilizes this carbanion via resonance.
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Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an aldol-type intermediate.
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Anti-Elimination: Dehydration occurs via an anti-elimination pathway. The thermodynamic control of this step dictates the formation of the (E)-isomer, as the transition state minimizes steric clash between the carboxylate and the incoming aryl ring.
Figure 1: Mechanistic pathway of the modified Perkin condensation for 2,3-bis(4-nitrophenyl)acrylic acid.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, the following protocol incorporates a self-validating purification system . By exploiting the pH-dependent solubility of the carboxylic acid, we can selectively isolate the target compound from unreacted aldehydes and neutral byproducts (such as decarboxylated p,p′ -dinitrostilbene).
Step-by-Step Methodology
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Reaction Setup: In a 100 mL round-bottom flask, combine 4-nitrobenzaldehyde (15.1 g, 0.10 mol), 4-nitrophenylacetic acid (18.1 g, 0.10 mol), triethylamine (15 mL), and acetic anhydride (30 mL).
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Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 110 °C for 5 hours. Note: Exceeding 120 °C increases the risk of thermal decarboxylation, yielding unwanted dinitrostilbene.
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Quenching & Workup: Cool the dark reaction mixture to 80 °C and slowly add 20 mL of water to hydrolyze the excess acetic anhydride. Transfer to a separatory funnel and dilute with 100 mL of diethyl ether.
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Alkaline Extraction (The Validation Step): Extract the ether layer with 10% aqueous Potassium Hydroxide (KOH) (3 × 50 mL). Causality: The target acid deprotonates and migrates to the aqueous layer as a soluble potassium salt. Unreacted aldehydes and neutral stilbene byproducts remain trapped in the ether layer, which is discarded.
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Acidification: Acidify the combined aqueous alkaline extracts with concentrated HCl until the pH reaches ~2. The target 2,3-bis(4-nitrophenyl)acrylic acid will crash out of solution as a heavy yellow precipitate.
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Isolation & Recrystallization: Collect the crude product via vacuum filtration. Recrystallize from hot ethanol/water to yield pure (E)-2,3-bis(4-nitrophenyl)acrylic acid.
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Characterization & Analytical Validation
To confirm the successful synthesis and isomeric purity of the compound, the following analytical signatures should be verified:
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FT-IR Spectroscopy: Look for the absence of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹). Strong symmetric and asymmetric –NO₂ stretching vibrations will dominate at 1350 cm⁻¹ and 1520 cm⁻¹ , respectively [3].
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¹H-NMR (DMSO-d6): The vinylic proton ( β -H) is absent in this fully substituted alkene. The diagnostic signals are the highly deshielded aromatic protons (due to the nitro groups) appearing as distinct AA'BB' systems between δ 7.5 and 8.5 ppm, and a broad singlet for the –COOH proton at δ ~12.5 ppm.
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Mass Spectrometry (ESI-MS): In negative ion mode, the molecular ion peak [M−H]− should be observed at m/z 313.2.
References
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Chee, J. D. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. URL:[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 737157, trans-4-Nitrocinnamic acid. PubChem. URL:[Link]
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National Institute of Standards and Technology. 4-Nitrocinnamic acid. NIST Chemistry WebBook, SRD 69. URL:[Link]
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Silva, V. L. M., et al. (2010). Condensation of Chromone-3-carboxaldehyde with Phenylacetic Acids: An Efficient Synthesis of (E)-3-Styrylchromones. ResearchGate. URL:[Link]
